4-(2-Fluoroethoxy)aniline

Description

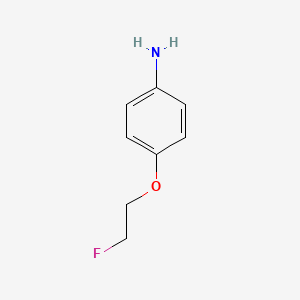

The unique architecture of 4-(2-Fluoroethoxy)aniline, which features a benzene (B151609) ring substituted with both an amino group and a 2-fluoroethoxy group, renders it a compound of significant interest. smolecule.com This structure provides a versatile platform for chemical modification, making it a valuable intermediate in the synthesis of more complex molecules. smolecule.com Its study and application are emblematic of a broader strategy in chemical research that seeks to combine well-established functional groups with property-modulating substituents to achieve novel outcomes.

Arylamines, or anilines, are a cornerstone of synthetic organic chemistry. The amino group attached to an aromatic ring is a versatile functional handle that can participate in a wide range of chemical transformations. smolecule.comguidechem.com These include nucleophilic substitution reactions, diazotization to form diazonium salts which are themselves highly versatile intermediates, and acylation reactions. guidechem.com Consequently, the aniline (B41778) moiety is a key structural motif in a multitude of industrially significant products, including pharmaceuticals, agrochemicals, dyes, and polymers. ontosight.ai The ability of the aniline nitrogen's lone pair of electrons to influence the reactivity of the aromatic ring further enhances its utility as a synthetic building block. ontosight.ai

The introduction of fluorine atoms or fluorine-containing groups into organic molecules is a widely employed strategy in modern molecular design, particularly within medicinal chemistry and materials science. sigmaaldrich.com The incorporation of a fluoroethoxy group can profoundly alter a molecule's physicochemical properties. sigmaaldrich.com These modifications can include increased thermal stability, altered lipophilicity which can affect a drug's ability to cross cell membranes, and changes to metabolic stability by blocking sites susceptible to enzymatic degradation. sigmaaldrich.com It is estimated that a significant percentage of new pharmaceuticals and agrochemicals contain one or more fluorine atoms, a testament to the strategic advantage conferred by this element. sigmaaldrich.com In materials science, fluorinated compounds like polytetrafluoroethylene (PTFE) are known for their unique properties, such as high thermal stability and low friction. sigmaaldrich.com

This compound emerges as a key subject of chemical research due to the combined attributes of its arylamine core and its fluoroethoxy substituent. This unique combination makes it a valuable building block for the synthesis of novel compounds with potentially enhanced biological activity or material properties. smolecule.com In medicinal chemistry, it can serve as a scaffold for the development of new therapeutic agents. smolecule.com The aniline portion provides a reactive site for building more complex molecular architectures, while the fluoroethoxy group can be used to fine-tune the pharmacological profile of the final compound. smolecule.com Similarly, in materials science, this compound can be utilized in the synthesis of specialized polymers and other materials where the properties conferred by the fluoroalkoxy group are desirable. smolecule.com

The synthesis of this compound itself typically involves a two-step process starting from 4-nitrophenol (B140041). First, 4-nitrophenol is reacted with 2-fluoroethanol (B46154) to form 4-(2-fluoroethoxy)nitrobenzene. This intermediate is then subjected to a reduction reaction, commonly using hydrogen gas with a palladium catalyst or iron powder in acidic conditions, to yield the final this compound product. smolecule.com The chemical reactivity of this compound includes oxidation of the aniline group and nucleophilic substitution reactions involving the fluoroethoxy group. smolecule.com

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1547-12-2 |

| Molecular Formula | C₈H₁₀FNO |

| Molecular Weight | 155.17 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1=CC(=CC=C1N)OCCF |

| InChI Key | MLFLCOQJVCANJG-UHFFFAOYSA-N |

Data sourced from available chemical databases. smolecule.comuni.lu

Structure

3D Structure

Properties

IUPAC Name |

4-(2-fluoroethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLFLCOQJVCANJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60567669 | |

| Record name | 4-(2-Fluoroethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60567669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1547-12-2 | |

| Record name | 4-(2-Fluoroethoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1547-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Fluoroethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60567669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-fluoroethoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 2 Fluoroethoxy Aniline

Precursor Synthesis Strategies for 4-(2-Fluoroethoxy)nitrobenzene

The crucial first step in the synthesis of 4-(2-fluoroethoxy)aniline is the preparation of its nitro-precursor, 4-(2-fluoroethoxy)nitrobenzene. This is most commonly achieved through the etherification of 4-nitrophenol (B140041).

Regioselective Etherification of 4-Nitrophenol with 2-Fluoroethanol (B46154)

The Williamson ether synthesis is a classical and widely employed method for this transformation. In this reaction, 4-nitrophenol is deprotonated by a suitable base to form the corresponding phenoxide ion. This nucleophilic phenoxide then attacks an electrophilic 2-fluoroethyl species, typically 2-fluoroethyl halide or a related derivative, to form the desired ether linkage. The regioselectivity for the para-substituted product is inherent to the starting material, 4-nitrophenol.

Key parameters influencing the efficiency of this reaction include the choice of base, solvent, and the 2-fluoroethylating agent. Strong bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used to ensure complete deprotonation of the phenol. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the nucleophilic substitution.

A representative procedure involves stirring a mixture of 4-nitrophenol, a slight excess of 2-fluoroethanol, and a base like potassium carbonate in a suitable solvent at elevated temperatures until the reaction is complete. Work-up and purification by crystallization or chromatography yield the 4-(2-fluoroethoxy)nitrobenzene intermediate.

Alternative Synthetic Routes to Fluoroethoxy-Substituted Nitrobenzene Intermediates

While the direct etherification of 4-nitrophenol is the most common approach, alternative strategies can be employed. One such method involves the nucleophilic aromatic substitution (SNAr) reaction of a di-substituted aromatic compound. For instance, reacting 1-chloro-4-nitrobenzene (B41953) or 1-fluoro-4-nitrobenzene (B44160) with the sodium salt of 2-fluoroethanol can also yield 4-(2-fluoroethoxy)nitrobenzene. The success of this approach depends on the activation of the aromatic ring by the nitro group, which facilitates nucleophilic attack.

Another potential, though less common, route could involve the nitration of a pre-formed fluoroethoxybenzene. However, this method often suffers from a lack of regioselectivity, leading to a mixture of ortho, meta, and para isomers, which necessitates challenging purification steps.

Reductive Transformations to Afford this compound

The final step in the synthesis is the reduction of the nitro group of 4-(2-fluoroethoxy)nitrobenzene to an amine group. Several reliable methods are available for this transformation, broadly categorized into catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation Approaches Utilizing Palladium-based Catalysts

Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes. Palladium on carbon (Pd/C) is a widely used and highly effective catalyst for this purpose. chemicalbook.com The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or methanol, under a hydrogen atmosphere. prepchem.comgoogle.com The pressure of hydrogen gas can range from atmospheric to several atmospheres, and the reaction is often performed at room temperature.

The general procedure involves dissolving 4-(2-fluoroethoxy)nitrobenzene in the chosen solvent, adding a catalytic amount of Pd/C, and then subjecting the mixture to hydrogenation until the theoretical amount of hydrogen has been consumed. prepchem.com The catalyst is subsequently removed by filtration, and the solvent is evaporated to yield the crude this compound, which can be further purified by distillation or recrystallization.

| Catalyst | Solvent | Conditions | Yield |

| 10% Pd/C | Methanol | H2 (1 atm), Room Temp. | High |

| 5% Pd/C | Ethanol | H2 (1 atm), Room Temp. | High prepchem.com |

| Raney Ni | Methanol | H2 (3.0 kgs), 25-30°C | High google.com |

Chemical Reduction Protocols Employing Metal-Acid Systems

Chemical reduction using a metal in the presence of an acid is a classic and robust method for converting nitroarenes to anilines. A common and effective system for this reduction is tin (Sn) or tin(II) chloride (SnCl2) in the presence of concentrated hydrochloric acid (HCl). chemicalbook.comscispace.com This method is particularly useful when catalytic hydrogenation is not feasible or desirable. Other metals like iron (Fe) or zinc (Zn) in acidic media can also be employed. scispace.comyoutube.com

The reaction involves the gradual addition of the nitro compound to a stirred mixture of the metal and acid. The reaction is often exothermic and may require cooling to maintain control. After the reduction is complete, the reaction mixture is made basic to precipitate the metal hydroxides and liberate the free aniline (B41778). The product is then typically extracted with an organic solvent and purified.

| Reducing Agent | Acid | Conditions |

| SnCl2·2H2O | HCl | Room Temp. to 40°C chemicalbook.com |

| Fe | HCl | - |

| Zn | NH4Cl (aq) | Room Temp. scispace.com |

Advanced and Specialized Synthetic Protocols for Fluorinated Aniline Derivatives

The field of organic synthesis is continually evolving, with new methods being developed to improve efficiency, selectivity, and environmental sustainability. For the synthesis of fluorinated anilines, including this compound, several advanced protocols are emerging. nih.gov

One area of active research is the development of novel catalytic systems that offer higher activity and selectivity under milder reaction conditions. This includes the use of other transition metal catalysts beyond palladium, as well as the design of specific ligands to fine-tune the catalyst's performance.

Furthermore, flow chemistry is gaining traction as a powerful tool for the synthesis of fine chemicals. The synthesis of fluorinated anilines in continuous flow reactors can offer advantages such as improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for process automation and scalability.

Photoredox catalysis represents another modern approach for the formation of C-N bonds and could potentially be adapted for the final reduction step or for the direct amination of fluoroethoxy-substituted aromatics. acs.org These cutting-edge methods, while not yet standard for the bulk production of this compound, represent the future direction of synthetic chemistry in this area. nih.govresearchgate.net

One-Pot Cascade Reductive Halogenation Strategies for Aryl Amines

While a specific one-pot cascade reductive halogenation yielding this compound is not extensively documented in current literature, the principles of this synthetic strategy suggest a plausible route. This approach would ideally involve the simultaneous or sequential reduction of a nitro group and introduction of a fluorine atom in a single reaction vessel, thereby increasing efficiency and reducing waste.

Generally, such a process could start from a precursor like 4-hydroxy-nitrobenzene. A hypothetical one-pot cascade might involve the following conceptual steps:

Etherification: Reaction of the phenolic hydroxyl group with a suitable fluoroethylating agent.

Reductive Halogenation: A subsequent or concurrent step where the nitro group is reduced to an amine, and a halogen (or other leaving group) at a different position is substituted with fluorine.

A related strategy documented for the synthesis of other fluoroanilines involves the reaction of a corresponding p-halonitrobenzene with anhydrous hydrogen fluoride (B91410) in the presence of a deoxygenating agent. This method achieves both reduction of the nitro group and halogen exchange in a single step. However, the application of this specific method to produce the fluoroethoxy-substituted aniline would depend on the stability of the ether linkage under the harsh reaction conditions.

Further research into the development of a true one-pot cascade for this compound could involve the use of modern catalytic systems that allow for milder reaction conditions, potentially enabling the etherification and reductive halogenation to proceed in a compatible fashion.

Nucleophilic Substitution-Reduction Sequences in Fluorinated Aniline Synthesis

A more established and widely practiced method for the synthesis of this compound involves a two-step sequence: nucleophilic aromatic substitution followed by the reduction of a nitro group. This robust approach offers high yields and well-understood reaction mechanisms.

The synthesis commences with the nucleophilic substitution reaction between 4-nitrophenol and a fluoroethylating agent, such as 2-fluoroethanol, to form the intermediate, 1-fluoro-2-(4-nitrophenoxy)ethane. This reaction is typically carried out in the presence of a base to deprotonate the phenol, thereby activating it for nucleophilic attack.

The subsequent step involves the reduction of the nitro group in 1-fluoro-2-(4-nitrophenoxy)ethane to an amine. This transformation is a common and efficient process in organic synthesis. Various reducing agents can be employed, with catalytic hydrogenation using a palladium catalyst being a prevalent method. Alternatively, chemical reducing agents like iron powder in an acidic medium can also effectively facilitate this reduction, yielding the final product, this compound. google.com

The reaction sequence can be summarized as follows:

Step 1: Nucleophilic Aromatic Substitution

4-Nitrophenol + 2-Fluoroethanol → 1-Fluoro-2-(4-nitrophenoxy)ethane

Step 2: Reduction

1-Fluoro-2-(4-nitrophenoxy)ethane → this compound

This two-step synthesis provides a reliable and scalable route to this compound, making it a preferred method in many applications.

Advanced Chemical Reactivity and Derivatization of 4 2 Fluoroethoxy Aniline

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring System

The aniline ring system in 4-(2-fluoroethoxy)aniline is highly susceptible to electrophilic aromatic substitution (EAS) due to the strong electron-donating nature of the amino group. byjus.com This activation, however, is tempered by the presence of the 2-fluoroethoxy group.

Regiochemical Control and Directing Effects of Substituents

The regiochemical outcome of EAS reactions on this compound is governed by the directing effects of both the amino (-NH2) and the 2-fluoroethoxy (-OCH2CH2F) substituents. The amino group is a powerful activating group and a strong ortho-, para-director. byjus.compressbooks.pub This is due to its ability to donate its lone pair of electrons into the benzene (B151609) ring, thereby stabilizing the arenium ion intermediate, particularly when the electrophile attacks the ortho and para positions. youtube.com

The 2-fluoroethoxy group, while containing an electron-donating oxygen atom, also possesses an electron-withdrawing fluorine atom. The oxygen atom can donate electron density to the ring via resonance, which would direct incoming electrophiles to the ortho and para positions. libretexts.org However, the inductive effect of the fluorine atom withdraws electron density, which can deactivate the ring compared to a simple alkoxy group. masterorganicchemistry.com Generally, alkoxy groups are considered activating and ortho-, para-directing. libretexts.org

Given that the amino and fluoroethoxy groups are para to each other, the directing effects combine to favor substitution at the positions ortho to the amino group (positions 3 and 5).

General Applicability in Functional Group Introduction

The activated nature of the this compound ring system makes it a versatile substrate for the introduction of various functional groups through electrophilic aromatic substitution reactions. Common EAS reactions include halogenation, nitration, and sulfonation. byjus.com

For instance, in halogenation, the high activation by the amino group can lead to polysubstitution. chemistrysteps.com To achieve monosubstitution, the reactivity of the amino group is often moderated by converting it to an amide, such as an acetanilide, prior to the substitution reaction. chemistrysteps.comyoutube.com The amide group is still an ortho-, para-director but is less activating than the amino group, allowing for greater control over the reaction. libretexts.org

Nitration of anilines can be complex, as the strongly acidic conditions can protonate the amino group to form an anilinium ion, which is a meta-director. byjus.com This can lead to a mixture of products. Therefore, similar to halogenation, protecting the amino group as an amide is a common strategy to ensure para- and ortho-substitution. youtube.com

Oxidation Reactions of the Aniline Moiety

The amino group of this compound is susceptible to oxidation, which can lead to the formation of various nitrogen-containing functional groups. The specific product obtained often depends on the oxidizing agent and the reaction conditions.

Formation of Nitroso and Nitro Derivatives via Controlled Oxidation

Controlled oxidation of anilines can yield nitroso and nitro derivatives. smolecule.com For example, the oxidation of aniline with peroxymonosulfuric acid (H2SO5) can produce nitrosobenzene. chemistrysteps.com More vigorous oxidizing agents, such as potassium permanganate (B83412) or chromium trioxide, can oxidize the aniline group to a nitro group. smolecule.com

Recent methods have explored more selective and environmentally friendly oxidizing systems. For instance, hydrogen peroxide in the presence of a catalyst like methylrhenium trioxide has been shown to oxidize anilines to nitrosobenzenes. acs.org Furthermore, the selective oxidation of substituted anilines to either azoxybenzenes or nitrobenzenes can be controlled by adjusting the basicity of the reaction medium when using hydrogen peroxide as the oxidant. nih.govresearchgate.net

The synthesis of the nitro derivative, 4-(2-fluoroethoxy)nitrobenzene, is also commonly achieved through the reduction of a precursor, such as the reaction of 4-nitrophenol (B140041) with 2-fluoroethanol (B46154), followed by the reduction of the nitro group to form the aniline. smolecule.com

Mechanistic Aspects of Aniline Oxidation Processes

The oxidation of anilines is a complex process that can proceed through various intermediates. The mechanism often involves the initial formation of a radical cation by the removal of an electron from the nitrogen atom. This radical cation can then undergo further reactions, such as dimerization to form azoxybenzene (B3421426) or further oxidation to form nitroso and nitro compounds. mdpi.com

The specific pathway and the final products are highly dependent on the reaction conditions, including the pH and the nature of the oxidant. mdpi.com For example, in acidic media, the oxidation of aniline is known to proceed through the formation of linear oligomers. mdpi.com In neutral media, the formation of phenazine-like oligomers has been observed. mdpi.com

Nucleophilic Reactivity of the Fluoroethoxy Group

The fluoroethoxy group in this compound can potentially participate in nucleophilic substitution reactions. However, the carbon-fluorine bond is the strongest single bond to carbon, making alkyl fluorides generally poor substrates for SN2 reactions. cas.cn

While intermolecular nucleophilic substitution of the fluorine atom is difficult, intramolecular reactions can be more favorable. cas.cn The reactivity is influenced by the nature of the nucleophile, with hard nucleophiles like oxygen and nitrogen anions being more effective. cas.cn In the context of this compound, the amino group is a potential intramolecular nucleophile, but the formation of a three-membered ring is generally unfavorable.

It is more likely that the fluoroethoxy group could be cleaved under harsh conditions or participate in reactions where the oxygen acts as a nucleophile after deprotonation. However, the primary reactivity of the molecule is dominated by the aniline ring.

Strategic Utility in Nucleophilic Substitution Reactions

The aniline functional group is a cornerstone of nucleophilic substitution reactions, acting as a strong nucleophile due to the lone pair of electrons on the nitrogen atom. nih.gov This allows this compound to readily engage in reactions with various electrophiles. For instance, it can react with sulfonimidoyl fluorides, activated by Lewis acids like Ca(NTf₂)₂, to form chiral sulfonimidamides. Mechanistic studies of similar reactions suggest a SN2-like transition state with inversion of configuration at the sulfur atom. researchgate.net

Furthermore, the amino group can be transformed into a highly versatile diazonium salt (Ar-N₂⁺) through treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid). libretexts.orgtib.eu This diazonium group is an excellent leaving group (N₂) and can be replaced by a wide array of nucleophiles in what are known as Sandmeyer and related reactions. libretexts.org This two-step sequence dramatically expands the synthetic utility of this compound, enabling the introduction of substituents that are difficult to install directly.

Table 1: Representative Nucleophilic Substitution Reactions via Diazonium Salts This table illustrates general transformations applicable to aryl diazonium salts derived from anilines like this compound.

| Reagent(s) | Product Group | Reaction Name |

| CuCl | -Cl | Sandmeyer |

| CuBr | -Br | Sandmeyer |

| KCN/CuCN | -CN | Sandmeyer |

| KI | -I | - |

| HBF₄, Heat | -F | Schiemann |

| H₂O, H₂SO₄, Heat | -OH | - |

| H₃PO₂ | -H | - |

Source: Adapted from general organic chemistry principles for diazonium salt reactions. libretexts.orgtib.eu

Beyond the reactivity of the amino group, the fluoroethoxy moiety can also be involved in nucleophilic substitution, where nucleophiles such as amines or thiols can displace the fluorine atom under specific conditions, although this is generally less common than reactions involving the aniline portion. smolecule.com

Integration into O-Alkylation and N-Alkylation Protocols

Alkylation protocols provide essential pathways for the derivatization of this compound, modifying its biological and material properties.

N-Alkylation: The direct N-alkylation of anilines is a fundamental transformation in the synthesis of pharmaceuticals and fine chemicals. rsc.org Modern methods often employ a "borrowing hydrogen" or "hydrogen autotransfer" strategy, where an alcohol serves as the alkylating agent in the presence of a catalyst, producing water as the only byproduct. rsc.orgnih.gov Various catalytic systems have been developed for this purpose, including those based on ruthenium, iridium, and cobalt. rsc.orgresearchgate.net For example, a cobalt catalyst supported on a metal-organic framework (MOF) has shown high efficacy for the N-alkylation of substituted anilines with benzyl (B1604629) alcohol. rsc.org Similarly, iron salts, which are cost-effective and environmentally benign, have been used to catalyze the synthesis of N-methylanilines from arenes. chemistryviews.org Visible-light-induced, metal-free methods have also emerged; for instance, the N-alkylation of anilines with 4-hydroxybutan-2-one can be achieved using NH₄Br under visible light irradiation. nih.gov

Table 2: Catalytic Systems for N-Alkylation of Anilines with Alcohols

| Catalyst System | Alcohol Type | Key Features |

| Cobalt-based MOF | Benzyl alcohol | Heterogeneous, excellent selectivity and yield. rsc.org |

| Ruthenium Complexes | Various alcohols | High turnover numbers, applicable to open-vessel conditions. researchgate.net |

| NH₄Br / Visible Light | 4-Hydroxybutan-2-one | Metal-free, base-free, eco-friendly. nih.gov |

| FeSO₄·7H₂O | - | Iron-catalyzed C-H amination to form N-methyl anilines. chemistryviews.org |

O-Alkylation: While direct O-alkylation on the fluoroethoxy group of this compound is not a commonly reported derivatization, the synthesis of related alkoxy aniline derivatives is of significant interest. For instance, methods for the synthesis of 4-O-alkyl analogues of N-acetylneuraminic acid (Neu5Ac) have been developed, which involve the selective alkylation of hydroxyl groups using activated alkyl halides and sulfonates. nih.gov In a different approach, alternating current electrolysis has enabled a formal C-O/O-H cross-metathesis reaction between 4-alkoxy anilines and various alcohols, effectively exchanging the alkoxy group. researchgate.net These strategies highlight the broader chemical context in which ether linkages on aniline derivatives can be synthesized and modified.

Mechanistic Investigations into this compound Transformations

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. Research into related aniline derivatives provides significant insight into potential pathways, intermediates, and electronic processes.

Elucidation of Reaction Pathways and Intermediates (e.g., radical species)

The transformation of anilines can proceed through various pathways involving distinct reactive intermediates. In the context of fluorinated anilines, biodehalogenation studies have identified several key routes. One pathway involves monooxygenation at a fluorinated position, leading to the formation of a reactive quinoneimine intermediate. nih.gov A second pathway proceeds through the formation of a fluoro-containing (semi)quinoneimine metabolite, which can arise from the initial mono-oxygenase reaction or from the re-oxidation of a hydroxyaniline metabolite by superoxide (B77818) anion radicals. nih.gov

Electrochemical oxidation of aniline derivatives also generates radical cations as primary intermediates. nih.govmdpi.com The subsequent fate of this radical cation depends on the reaction conditions and can lead to dimerization, polymerization, or reaction with nucleophiles. In photochemically induced reactions, anilines can form radical cationic species following the absorption of light by an electron donor-acceptor (EDA) complex. nih.gov The mechanism of the reaction between aniline and methyl radicals has been shown to proceed via both addition and abstraction channels, with the most favorable path leading to a 2-methyl-aniline intermediate or the formation of C₆H₅NH and methane. nih.gov The mechanisms of diazonium salt reactions, particularly the Sandmeyer reaction, are not fully understood but are thought to involve radical intermediates rather than simple SN1 or SN2 pathways. tib.eu

Analysis of Electron Transfer Processes in Catalytic and Stoichiometric Reactions

Electron transfer is a fundamental process in many reactions of this compound. The electrochemical oxidation of anilines is, by definition, an electron transfer process where the aniline is oxidized at an electrode surface. nih.gov This can also be achieved indirectly using a reversible redox molecule as a catalyst. nih.govmdpi.com

In photocatalysis, single-electron transfer (SET) is a key step. For N,N-dialkyl-anilines, SET oxidation followed by deprotonation readily generates α-anilinoalkyl radicals. However, for monosubstituted anilines like this compound, this process can be hampered by fast back-electron transfer (BET). nih.gov Recent studies have shown that BET can be minimized by using photoredox catalysis in the presence of an exogenous alkylamine, which aids the initial SET oxidation and accelerates the subsequent deprotonation, allowing for the generation of the desired α-anilinoalkyl radicals. nih.gov Photochemically induced electron transfer has also been studied between substituted anilines and pyridine-2,4-dicarbonitrile, where photoexcitation of the pyridine (B92270) leads to electron transfer from the aniline, forming a radical cation and a radical anion.

Kinetic Isotope Effect Studies for Reaction Mechanism Determination

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the rate-limiting step and probing the structure of transition states. nih.gov This is achieved by measuring the change in reaction rate when an atom in a reactant is replaced by one of its isotopes (e.g., hydrogen with deuterium). researchgate.netnih.gov

Applications in Specialized Organic Synthesis and Research

Utilization as a Versatile Building Block for Complex Organic Scaffolds

4-(2-Fluoroethoxy)aniline serves as a fundamental building block in the construction of intricate organic molecules. biosynth.combldpharm.combldpharm.comuni.lu The aniline (B41778) portion of the molecule provides a reactive site for a variety of chemical transformations, including diazotization, acylation, and alkylation, which are cornerstone reactions in the assembly of complex organic frameworks. The presence of the fluoroethoxy group can influence the electronic properties of the aromatic ring, thereby modulating the reactivity and selectivity of these synthetic transformations. This allows for the strategic incorporation of the 4-(2-fluoroethoxy)phenyl moiety into larger, more complex structures that are often the basis for new pharmaceutical agents and other functional molecules.

Role in the Synthesis of Fluorinated Compounds for Advanced Materials Research

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. The 2-fluoroethoxy group in this compound makes it a key precursor for the synthesis of novel fluorinated compounds intended for advanced materials research. biosynth.combldpharm.combldpharm.com These materials can exhibit unique characteristics such as enhanced thermal stability, specific liquid crystalline phases, or tailored electronic properties. The ability to incorporate the fluoroethoxy group via this aniline building block provides a reliable method for chemists to design and create new polymers and other materials with desired functionalities for applications in electronics, aerospace, and other high-tech industries.

Precursor in Radiopharmaceutical Chemistry for Imaging Agent Development

One of the most significant applications of this compound is in the field of radiopharmaceutical chemistry, particularly for the development of imaging agents used in Positron Emission Tomography (PET).

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that provides three-dimensional images of metabolic processes within the body. nih.gov The effectiveness of PET imaging relies on the use of specific molecular probes, known as PET tracers, which are labeled with a positron-emitting radionuclide, most commonly fluorine-18 (B77423) (¹⁸F). nih.gov

The 2-fluoroethoxy group of this compound is an ideal structural motif for the introduction of ¹⁸F. By replacing the stable fluorine atom with its radioactive counterpart, ¹⁸F, researchers can synthesize PET tracers. The aniline functional group allows for the covalent attachment of this ¹⁸F-labeled fluoroethoxy-aniline unit to a larger biomolecule designed to target specific biological entities, such as receptors or enzymes, that are implicated in disease. nih.govuni-mainz.de This targeted approach allows for the visualization and quantification of these biological targets in living subjects. For instance, derivatives of this compound have been incorporated into molecules designed to image amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. nih.gov

A variety of PET tracers have been developed incorporating the 2-[¹⁸F]fluoroethoxy moiety. Examples include tracers for imaging cyclooxygenase-2 (COX-2) in neuroinflammation and cancer, and analogues of amino acids for tumor imaging. nih.govnih.gov The design of these tracers often involves creating a precursor molecule that can be efficiently radiolabeled with ¹⁸F in the final synthetic step.

The synthesis of ¹⁸F-labeled PET tracers requires specialized radiolabeling methodologies. The incorporation of fluorine-18 is typically achieved through nucleophilic substitution reactions. nih.govradiologykey.com In the context of this compound-derived precursors, this often involves the reaction of a precursor molecule containing a suitable leaving group (such as a tosylate or mesylate) on the ethoxy chain with [¹⁸F]fluoride.

The optimization of these precursors is critical for achieving high radiochemical yields and specific activity of the final PET tracer. This involves designing the precursor to be stable under the reaction conditions yet sufficiently reactive to allow for efficient incorporation of the [¹⁸F]fluoride. The choice of protecting groups for other reactive functionalities in the molecule is also a key consideration to prevent unwanted side reactions during the radiolabeling process.

Advanced Spectroscopic Characterization Methodologies for 4 2 Fluoroethoxy Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 4-(2-fluoroethoxy)aniline, offering precise information about the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. In a deuterated chloroform (B151607) (CDCl₃) solvent, the ¹H NMR spectrum of this compound displays distinct signals corresponding to the aromatic protons, the amine (-NH₂) protons, and the protons of the fluoroethoxy group. rsc.org The aromatic protons typically appear as multiplets in the downfield region, a result of their varied electronic environments and spin-spin coupling interactions. rsc.orgchegg.com The protons of the fluoroethoxy group exhibit characteristic splitting patterns due to coupling with each other and with the adjacent fluorine atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, signals are observed for the aromatic carbons and the aliphatic carbons of the fluoroethoxy side chain. rsc.orghmdb.ca The carbon atom bonded to the fluorine atom shows a characteristic splitting pattern (a doublet) due to one-bond C-F coupling. chemicalbook.com The chemical shifts of the aromatic carbons are influenced by the electron-donating amino group and the electron-withdrawing fluoroethoxy group. chemicalbook.comnih.gov

¹⁹F NMR Spectroscopy: Due to the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an invaluable tool for characterizing this compound. wikipedia.org This technique is highly sensitive and provides a distinct signal for the fluorine atom, with a chemical shift that is characteristic of its electronic environment. wikipedia.orghuji.ac.il The fluorine signal will be split by the adjacent methylene (B1212753) protons, providing further confirmation of the structure. The large chemical shift dispersion in ¹⁹F NMR is particularly advantageous for resolving complex spectra. wikipedia.orgucsb.edu

Table 1: ¹H and ¹³C NMR Data for this compound

| Nucleus | Chemical Shift (δ) in ppm (Solvent: CDCl₃) | Multiplicity | Assignment | Reference |

|---|---|---|---|---|

| ¹H | 3.60 | s | -NH₂ | rsc.org |

| ¹H | 6.62 | dd | Ar-H | rsc.org |

| ¹H | 6.89 | t | Ar-H | rsc.org |

| ¹³C | 115.69 | d | Aromatic CH | rsc.org |

| ¹³C | 116.10 | d | Aromatic CH | rsc.org |

| ¹³C | 142.57 | d | Aromatic C-N | rsc.org |

| ¹³C | 156.38 | d | Aromatic C-O | rsc.org |

Note: 's' denotes singlet, 'dd' denotes doublet of doublets, 't' denotes triplet, and 'd' denotes doublet.

Vibrational Spectroscopy Techniques: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are employed to identify the functional groups present in this compound by probing their characteristic vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of this compound displays absorption bands corresponding to the various functional groups. Key vibrational bands include the N-H stretching of the primary amine, aromatic C-H stretching, C-O-C stretching of the ether linkage, and the C-F stretching of the fluoroalkoxy group. researchgate.net The presence of a strong band for the C-F bond is a definitive indicator of the fluoroethoxy substituent.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound would also exhibit bands for the aromatic ring vibrations and other functional groups. chemicalbook.com Aromatic compounds typically show strong Raman signals, making it a useful technique for confirming the presence of the benzene (B151609) ring.

Table 2: Key FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch (Amine) | 3300-3500 | researchgate.net |

| Aromatic C-H Stretch | 3000-3100 | researchgate.net |

| Aliphatic C-H Stretch | 2850-3000 | researchgate.net |

| C-O-C Stretch (Ether) | 1000-1300 | researchgate.net |

| C-F Stretch | 1000-1400 | researchgate.net |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation patterns. researchgate.net The mass spectrum will show a molecular ion peak ([M]⁺) corresponding to the exact mass of the compound. uni.lu High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum can help to confirm the structure by identifying characteristic losses of fragments such as the fluoroethyl group or the amino group.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) | Reference |

|---|---|---|

| [M+H]⁺ | 156.08193 | uni.lu |

| [M+Na]⁺ | 178.06387 | uni.lu |

| [M-H]⁻ | 154.06737 | uni.lu |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for analyzing conjugated systems. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the aniline (B41778) chromophore. researchgate.net The presence of the fluoroethoxy group may cause a slight shift in the absorption maxima (λmax) compared to unsubstituted aniline due to its electronic influence on the aromatic ring. researchgate.net The spectrum helps to confirm the presence of the conjugated π-electron system of the benzene ring substituted with the amino and fluoroethoxy groups.

Q & A

Q. Basic

- H/C NMR : Identifies coupling patterns (e.g., for fluorine-proton splitting in the ethoxy group) and confirms substitution positions .

- HRMS : Validates molecular weight and purity (>97%) via exact mass analysis .

- ESI-MS/TOF : Detects isotopic patterns for fluorinated compounds .

For complex structures, 2D NMR (COSY, HSQC) resolves overlapping signals .

How does the electron-donating effect of the 2-fluoroethoxy group influence the reactivity of the aniline moiety in cross-coupling reactions?

Advanced

The 2-fluoroethoxy group exerts both inductive (-I) and resonance (+R) effects:

- -I effect : Enhances electrophilicity of the aromatic ring, facilitating electrophilic substitution (e.g., nitration, halogenation) at the para position .

- +R effect : Stabilizes intermediates in Ullmann or Buchwald-Hartwig couplings, improving yields of N-arylated products .

Electronic effects are quantified via Hammett constants ( ≈ 0.34) and DFT calculations to predict regioselectivity .

What strategies are employed to design this compound derivatives as probes for protein targets in neurological research?

Q. Advanced

- Fluorine-18 labeling : Incorporates F via nucleophilic displacement (e.g., using KF) for positron emission tomography (PET) probes targeting neurofibrillary tangles or serotonin receptors .

- Biopolar substituents : Adding quinoline or pyrroloquinoxaline scaffolds enhances blood-brain barrier penetration and target affinity (e.g., for RAD51 or 5-HT receptors) .

- In vivo stability : Optimizing logP values (1.5–3.5) and metabolic stability via fluorination .

What purification techniques are effective for isolating this compound from reaction mixtures?

Q. Basic

- Column chromatography : Silica gel with ethyl acetate/hexane (1:4 to 1:1) removes unreacted starting materials and byproducts .

- Distillation : For volatile impurities, reduced-pressure distillation is used after filtration of catalysts (e.g., Pd/C) .

- Acid-base extraction : Partitioning between dichloromethane (DCM) and aqueous HCl/NaOH isolates the free aniline .

How can the introduction of a 2-fluoroethoxy group affect the pharmacokinetic properties of aniline-containing drug candidates?

Q. Advanced

- Lipophilicity : Fluorine increases logP by ~0.5 units, enhancing membrane permeability .

- Metabolic stability : The C-F bond resists oxidative degradation by cytochrome P450 enzymes, prolonging half-life .

- Solubility : Ethoxy groups improve aqueous solubility via hydrogen bonding, balancing lipophilicity .

These properties are validated using LC-MS/MS and microsomal stability assays .

How to resolve discrepancies in NMR data for this compound derivatives with complex coupling patterns?

Q. Advanced

- 2D NMR : HSQC and HMBC correlate H-C signals to assign quaternary carbons and fluorine-proton couplings .

- Variable temperature NMR : Reduces signal broadening caused by dynamic processes (e.g., rotational barriers) .

- DFT simulations : Predict chemical shifts and coupling constants for comparison with experimental data .

What methodologies are used to evaluate the stability of this compound under acidic or basic conditions?

Q. Advanced

- Forced degradation studies : Expose the compound to 0.1 M HCl/NaOH at 40°C for 24–72 hours, followed by HPLC-UV analysis to quantify degradation products .

- Kinetic modeling : Determines activation energy () of hydrolysis using Arrhenius plots .

- LC-HRMS : Identifies degradation pathways (e.g., de-fluorination or ether cleavage) .

How are this compound derivatives tailored for specific biological targets like DNA repair enzymes?

Q. Advanced

- Structure-activity relationship (SAR) : Modifying the quinoline or pyrroloquinoxaline core alters binding affinity for targets like RAD51 or topoisomerase II .

- Isotere replacement : Replacing oxygen with sulfur in the ethoxy group enhances hydrophobic interactions in enzyme pockets .

- Fluorescence labeling : Conjugating BODIPY or rhodamine tags enables real-time tracking of target engagement in cellular assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.